Anti-Tuberculosis MIC: 2-Nitrophenyl vs. 2,4-Dinitrophenyl Sulfonyl Derivatives
In a direct head‑to‑head comparison within the same study, the 2‑nitrophenylsulfonyl derivative (compound 7b) exhibited MIC >25 µg/mL against M. tuberculosis H37Rv by agar dilution, whereas the 2,4‑dinitrophenylsulfonyl analog (compound 7a) gave MIC = 1.56 µg/mL under identical assay conditions [1]. This corresponds to at least a 16‑fold reduction in antimycobacterial potency for the mono‑nitro analog, establishing that the 2‑nitro substitution alone is insufficient for meaningful growth inhibition.
| Evidence Dimension | In vitro antimycobacterial activity (MIC) |
|---|---|
| Target Compound Data | MIC > 25 µg/mL (compound 7b) |
| Comparator Or Baseline | 2,4‑dinitrophenylsulfonyl analog (7a): MIC = 1.56 µg/mL |
| Quantified Difference | > 16‑fold higher MIC (i.e., lower potency) |
| Conditions | M. tuberculosis H37Rv (ATCC27294), agar dilution method, triplicate determination |
Why This Matters
Researchers seeking anti‑TB lead matter should select the 2,4‑dinitro analog; the 2‑nitro compound serves as a low‑activity control or a starting scaffold for further derivatization.
- [1] Murthy, V. S., Tamboli, Y., Krishna, V. S., Sriram, D., Zhang, F. X., Zamponi, G. W., & Vijayakumar, V. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9731–9740. (Table 1: compounds 7a and 7b). View Source
